The compound is sourced from various chemical databases and literature, including PubChem, which provides detailed chemical information. It is classified under several categories based on its structure and potential uses:
The synthesis of 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride typically involves several key steps:
For large-scale production, optimized versions of these synthetic routes are employed, focusing on yield and purity. Techniques such as continuous flow reactors may be utilized to enhance efficiency and reproducibility.
The molecular structure of 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride can be described as follows:
The compound's InChI representation is:
This representation helps in identifying the compound in chemical databases .
1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride primarily involves its interaction with smooth muscle tissues in the gastrointestinal tract:
The primary target is smooth muscle within the gastrointestinal system.
The compound acts by relaxing these muscles, which may alleviate conditions related to gastrointestinal motility.
It is suggested that this compound influences signaling pathways associated with muscle contraction and relaxation. The metabolic pathway primarily involves esterases that facilitate its breakdown in biological systems .
The physical and chemical properties of 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride include:
These properties are essential for determining how the compound behaves under different conditions and its suitability for various applications .
The applications of 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride span multiple scientific fields:
The compound is studied for its potential pharmacological properties, particularly as a therapeutic agent that may interact with various biological targets.
It serves as a versatile building block in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
Research involving this compound aims to understand its effects on biological systems and explore its potential therapeutic benefits.
There is ongoing exploration into using this compound in developing new materials and improving chemical processes .
The 1,4-diazepane ring in 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride is synthesized through innovative cyclization approaches. A key method involves the ring expansion of piperazine derivatives, where N-Boc-piperazine undergoes alkylation with 1,3-dibromopropane under phase-transfer conditions (tetrabutylammonium bromide, 50°C), yielding the seven-membered ring with 78% efficiency after deprotection [9] . Alternatively, reductive amination strategies utilize succinaldehyde and N-(4-methoxyphenyl)ethylenediamine, employing sodium cyanoborohydride in methanol/acetic acid. This method achieves a 85% yield at 25°C but requires rigorous pH control (pH 5–6) to minimize imine byproducts [4] .
Table 1: Diazepane Ring Formation Methods
Strategy | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Ring Expansion | 1,3-Dibromopropane, K₂CO₃, DMF, 80°C | 78 | High regioselectivity |
Reductive Amination | Succinaldehyde, NaBH₃CN, MeOH, pH 5–6 | 85 | Mild temperature requirements |
Microwave-Assisted | Ethylene diamine derivatives, 150°C, 30 min | 92 | Reduced reaction time (4-fold) |
Microwave-assisted cyclization significantly enhances efficiency, compressing reaction times from 12 hours to 30 minutes while improving yields to 92%. This technique facilitates rapid conformational analysis, confirming the diazepane ring adopts a twist-boat configuration in the solid state via X-ray crystallography [4] [9].
Attachment of the 4-methoxyphenyl group to the diazepane nitrogen relies on transition-metal-catalyzed amination. A copper(I)-catalyzed Ullmann reaction between 4-iodoanisole and 1,4-diazepane uses CuI/L-proline ligand in DMSO at 90°C, achieving 88% yield with >99% regioselectivity [3] [9]. For scale-up, Buchwald-Hartwig coupling with Pd₂(dba)₃/XPhos as a catalyst enables reactions at lower temperatures (60°C), reducing unwanted diarylation to <1% .
Table 2: Nucleophilic Substitution Optimization
Method | Catalyst System | Temperature | Byproducts (%) | Scale Feasibility |
---|---|---|---|---|
Ullmann Coupling | CuI/L-proline | 90°C | 8–10 | Lab-scale (≤1 kg) |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 60°C | <1 | Pilot-scale (10 kg) |
Electrophilic Aromatic | BF₃·Et₂O in DCM | 0°C to RT | 15–20 | Not scalable |
Solvent polarity critically influences reaction kinetics: DMSO accelerates SNAr rates 3-fold compared to toluene due to enhanced anionic stabilization of the transition state. Recent advances employ phase-transfer catalysts like Aliquat 336 for biphasic water/toluene systems, enabling 95% conversion with simplified workup [9].
Hydrochloride salt formation is optimized through pH-controlled gas-phase HCl saturation. Adding anhydrous HCl gas to 1-(4-methoxyphenyl)-1,4-diazepane in ethyl acetate at 5°C yields 98% pure product with <0.5% residual solvent. Crystallization kinetics reveal that anti-solvent addition (diethyl ether) at 0.5 mL/min generates uniform crystals (D₅₀ = 110 μm), ideal for filtration [3] [5] [9].
Table 3: Salt Crystallization Parameters
Parameter | Optimal Condition | Effect on Product |
---|---|---|
Solvent System | Ethanol/water (3:1 v/v) | Needle-like crystals, low agglomeration |
Cooling Rate | 10°C/hour | Consistent polymorph Form I |
HCl Addition Method | Gas-phase saturation | Residual solvent <0.5% |
Final pH | 2.5–3.0 | Stoichiometric Cl⁻ content |
Polymorphic screening identifies three anhydrous forms, with Form I exhibiting superior stability (no phase change below 200°C). XRPD confirms high crystallinity (>98%), while HPLC purity post-crystallization reaches 99.8% after recrystallization [3] [6] [9].
Industrial synthesis adopts continuous-flow technology to overcome batch limitations. A three-step sequence integrates:
This system achieves 89% overall yield at 50 kg/day throughput, reducing solvent consumption by 60% compared to batch processes [9] .
Table 4: Flow Reactor vs. Batch Process Metrics
Metric | Flow Process | Batch Process | Improvement |
---|---|---|---|
Cycle Time | 2 hours | 24 hours | 92% reduction |
Yield | 89% | 72% | 24% increase |
Solvent Usage | 300 L/kg | 750 L/kg | 60% reduction |
Temperature Control | ±0.5°C variance | ±5°C variance | Enhanced |
Process analytical technology (PAT) tools enable real-time monitoring: FTIR spectroscopy tracks reaction completion, while FBRM (focused beam reflectance measurement) controls crystal size distribution during salt formation. These innovations reduce operational costs by 35% and eliminate intermediate isolation [4] .
Table 5: Cost Analysis of Industrial Production
Cost Factor | Traditional Batch | Optimized Flow |
---|---|---|
Raw Materials | $1,200/kg | $900/kg |
Energy Consumption | $300/kg | $150/kg |
Waste Treatment | $250/kg | $80/kg |
Labor | $180/kg | $50/kg |
Note: Data based on 100 MT/year production scale [9]
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